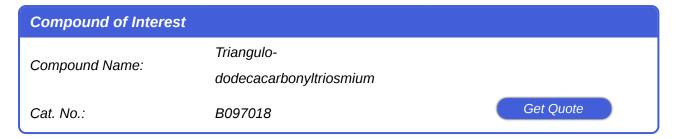


Spectroscopic Properties of Triangulododecacarbonyltriosmium: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Triangulo-dodecacarbonyltriosmium, with the chemical formula Os₃(CO)₁₂, is a significant organometallic compound that serves as a cornerstone in the study of metal carbonyl clusters. [1] Its stable, trinuclear osmium core and well-defined structure make it an excellent model for investigating metal-metal bonding, ligand fluxionality, and reactivity. A thorough understanding of its spectroscopic properties is fundamental to its application in synthesis, catalysis, and materials science. This guide provides a comprehensive overview of the key spectroscopic characteristics of Os₃(CO)₁₂, detailed experimental protocols for its analysis, and visual representations of the underlying principles and workflows.

Data Presentation: Spectroscopic Summary

The spectroscopic data for **Triangulo-dodecacarbonyltriosmium** are summarized below, providing a quantitative basis for its identification and characterization.

Table 1: Infrared (IR) Spectroscopic Data



Wavenumber (cm ⁻¹)	Assignment	Solvent/Medium	Reference
2068	Aı'	Cyclohexane	[2]
2035	E'	Cyclohexane	[2]
2013	A2"	Cyclohexane	[2]
2002	E"	Cyclohexane	[2]
500-400	Metal-Carbon Stretch	KBr pellet	[2]

The D_3h point group symmetry of $Os_3(CO)_{12}$ gives rise to four distinct IR-active carbonyl stretching modes.[2][3]

Table 2: Raman Spectroscopic Data

Wavenumber (cm ⁻¹)	Assignment	" Solvent	Reference
2130	Aı'	Dichloromethane	[4]
2035	E'	Dichloromethane	[4]
2018	E'	Dichloromethane	[4]

Raman spectroscopy provides complementary information to IR, particularly for identifying symmetric vibrations.[4]

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopic Data



Nucleus	Chemical Shift (δ, ppm)	Coupling Constant (J, Hz)	Solvent/Tempe rature	Reference
13 C	~183, ~173 (axial, equatorial)	-	Variable Temperature	[5]
¹³ C (averaged)	-	¹ J(¹⁸⁷ Os- ¹³ C) = 33 ± 1	150 °C	[6]
¹⁸⁷ Os	-4671.3 (for a related Os(II) arene complex)	-	-	[7]

Variable temperature ¹³C NMR studies reveal the fluxional behavior of the carbonyl ligands.[5] The coupling between ¹⁸⁷Os and ¹³C provides evidence for an internuclear exchange mechanism.[6] Direct detection of ¹⁸⁷Os is challenging due to its low gyromagnetic ratio and natural abundance.[7][8]

Table 4: Mass Spectrometry (MS) Data

Technique	Key Fragments (m/z)	Observations	Reference
Electron Ionization (EI)	[Os ₃ (CO) ₁₂] ⁺ and successive loss of CO ligands	The molecular ion peak is observed, followed by a series of peaks corresponding to the sequential loss of the twelve carbonyl groups.	[9]

Mass spectrometry is a powerful tool for confirming the molecular weight and the composition of the metal carbonyl cluster.[9]

Experimental Protocols



Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation available.

Infrared (IR) Spectroscopy

Objective: To obtain the vibrational spectrum of the carbonyl ligands in Os₃(CO)₁₂.

Methodology:

Sample Preparation:

- Solution: Prepare a dilute solution of Os₃(CO)₁₂ (approx. 0.5-1.0 mg/mL) in a suitable infrared-transparent solvent such as cyclohexane or hexane.[2] The solvent must be dry and free of absorbing impurities in the carbonyl stretching region (1800-2200 cm⁻¹).
- Solid (KBr Pellet): Grind a small amount of Os₃(CO)₁₂ (approx. 1-2 mg) with dry potassium bromide (KBr) powder (approx. 100-200 mg). Press the mixture into a transparent pellet using a hydraulic press.[2]

Instrumentation:

- Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Select an appropriate detector, such as a deuterated triglycine sulfate (DTGS) or a mercury cadmium telluride (MCT) detector.

Data Acquisition:

- Record a background spectrum of the pure solvent or an empty KBr pellet.
- Place the sample in the beam path and record the sample spectrum.
- The instrument software will automatically subtract the background to produce the final absorbance or transmittance spectrum.
- Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.



Data Analysis:

- Identify the characteristic absorption bands in the 1800-2200 cm⁻¹ region, which correspond to the C-O stretching vibrations.[10]
- Analyze the lower frequency region (400-600 cm⁻¹) for metal-carbon stretching and bending modes.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To probe the structure and dynamic behavior of Os₃(CO)₁₂ in solution.

Methodology:

- Sample Preparation:
 - Dissolve an appropriate amount of Os₃(CO)₁₂ in a deuterated solvent (e.g., CDCl₃, toluene-d₈). The concentration will depend on the nucleus being observed and the spectrometer's sensitivity. For ¹³C NMR, a more concentrated sample may be required.
 - Filter the solution into a clean, dry NMR tube.
- Instrumentation:
 - Use a high-field NMR spectrometer.
 - For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.
 - For variable temperature studies, the spectrometer must be equipped with a temperature control unit.
- Data Acquisition:
 - Tune and match the probe for the desired nucleus (e.g., ¹³C).
 - Acquire the spectrum using appropriate pulse sequences.



- For ¹³C NMR, a sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.
- For variable temperature experiments, allow the sample to equilibrate at each temperature before acquiring the spectrum.

Data Analysis:

- Process the raw data (Free Induction Decay FID) by applying Fourier transformation, phase correction, and baseline correction.
- Reference the chemical shifts to an internal standard (e.g., tetramethylsilane TMS).
- Analyze the number of signals, their chemical shifts, and their multiplicities to deduce the structure and symmetry of the molecule in solution.[11]
- Changes in the spectrum as a function of temperature can provide information on fluxional processes.[5]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of Os₃(CO)₁₂.

Methodology:

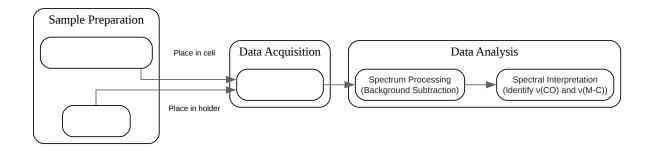
- Sample Introduction:
 - Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe.
- Ionization:
 - Utilize Electron Ionization (EI) as the ionization method. In EI-MS, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.
- Mass Analysis:



- The resulting ions are accelerated and separated based on their mass-to-charge ratio
 (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection:
 - The separated ions are detected, and their abundance is recorded as a function of their m/z value.
- Data Analysis:
 - Identify the molecular ion peak ([M]+), which corresponds to the intact ionized molecule.
 - Analyze the fragmentation pattern, which for Os₃(CO)₁₂ will show the sequential loss of CO ligands.[9] This pattern is characteristic of metal carbonyls.

Mandatory Visualizations

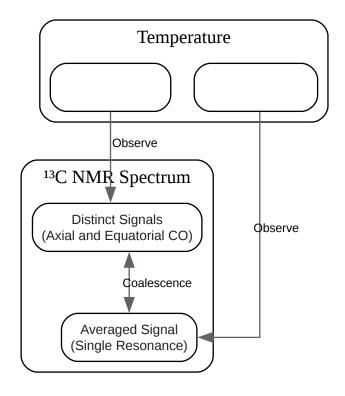
The following diagrams illustrate key experimental workflows and logical relationships in the spectroscopic analysis of **Triangulo-dodecacarbonyltriosmium**.



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Caption: Workflow for Infrared (IR) Spectroscopic Analysis.

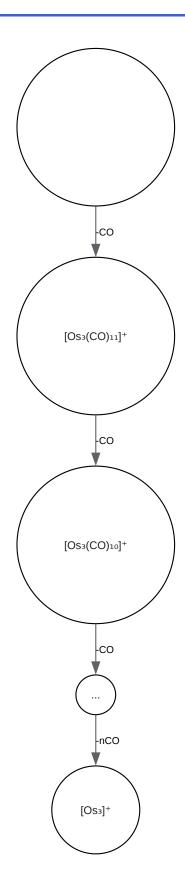




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Caption: Logic of Variable Temperature NMR for Fluxionality.





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